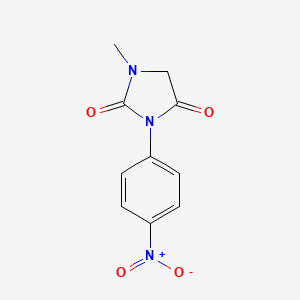

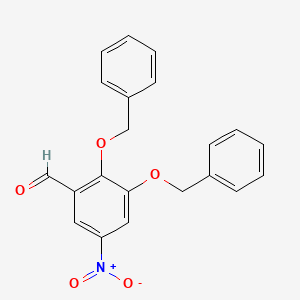

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis of new substituted imidazolidine-2,4-diones has been explored through reactions involving phenyl isocyanates and amino nitriles. The process includes the formation of phosphates of imidazolidine-2,4-diones, followed by hydrolysis to produce the desired compounds. These compounds, including variants with 4-nitrophenyl groups, have been characterized using NMR spectroscopy and X-ray diffraction (Sedlák et al., 2005).

- Research into the reaction of nitromethane with aryl isocyanates, in the presence of triethylamine, led to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These structures were confirmed through spectroscopic evidence and chemical behavior analysis (Shimizu, Hayashi, & Teramura, 1986).

Physicochemical Properties

- A study on the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones examined their pK-values, E,Z-isomerism, and imino proton exchange. These findings are significant for understanding the basicity and molecular behavior of such compounds (Angelova et al., 2003).

Pharmaceutical and Biological Activity

- Imidazolidine-2,4-dione analogues have been studied for their antitumor activity. These compounds, including those with nitrophenyl groups, show promise in targeting cancer cells, as evidenced by cytotoxic potency tests and molecular modeling studies (El-Sayed et al., 2018).

- An investigation into the antinociceptive effect of a hydantoin derivative, closely related to 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, revealed its potential in treating pain. This study highlights the therapeutic applications of imidazolidine derivatives in psychopharmacology (Queiroz et al., 2015).

DNA Interaction Studies

- UV-Vis spectroscopy and cyclic voltammetry have been used to study the DNA binding affinity of imidazolidine derivatives. Such studies are crucial in evaluating the potential of these compounds as anticancer drugs, given their binding strength to DNA (Shah et al., 2013).

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMETUHFKFADYGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441103 |

Source

|

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-75-0 |

Source

|

| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)